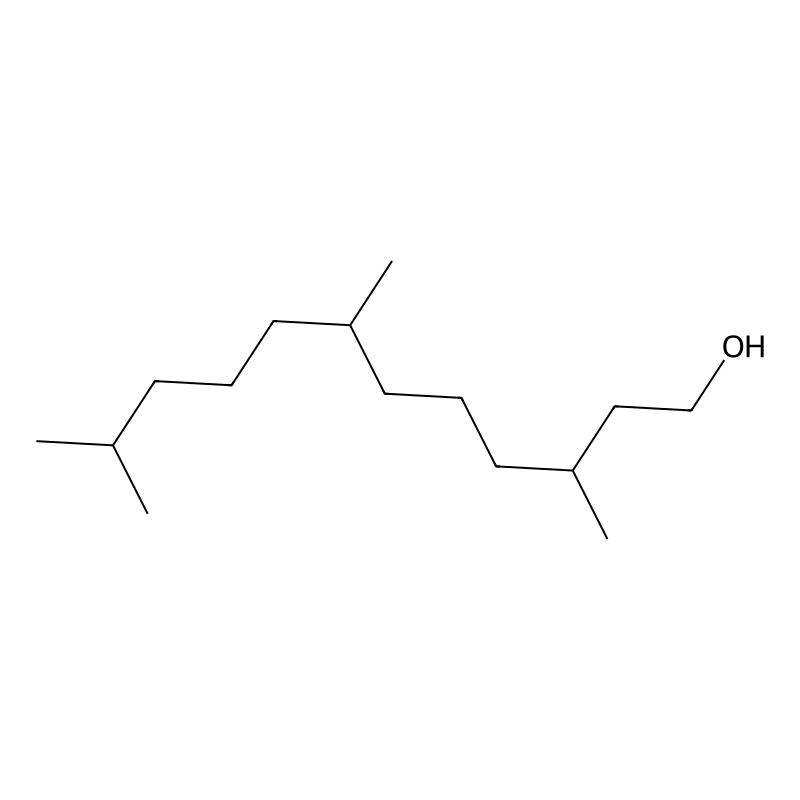3,7,11-Trimethyl-1-dodecanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Identification and Properties
3,7,11-Trimethyl-1-dodecanol is a fatty alcohol, also known as hexahydrofarnesol. It is a naturally occurring compound found in various plants, including neem (Azadirachta indica) []. Its chemical formula is C15H32O, and its structure features a 12-carbon chain (dodecanol) with methyl groups attached at the 3rd, 7th, and 11th positions [].
Potential Role in Cancer Metabolism
Research suggests that 3,7,11-Trimethyl-1-dodecanol may be a metabolite observed in cancer cells []. Metabolites are substances produced by the breakdown of other compounds in the body. More research is needed to understand the specific role this molecule plays in cancer metabolism.
3,7,11-Trimethyl-1-dodecanol, also known as hexahydrofarnesol, is a branched-chain fatty alcohol with the chemical formula C₁₅H₃₂O. It features a linear dodecanol backbone (12 carbon atoms) with three methyl groups attached at the 3rd, 7th, and 11th positions. This unique structure contributes to its distinct physical and chemical properties. The compound is naturally occurring and can be found in various plants, such as neem (Azadirachta indica) and certain essential oils.
- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding aldehydes or carboxylic acids.
- Reduction: It can be reduced using hydrogen gas in the presence of catalysts such as palladium on carbon to form various alcohol derivatives.
- Substitution: The hydroxyl group can be substituted using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of halides or other functional groups .
Research indicates that 3,7,11-Trimethyl-1-dodecanol may play a significant role in lipid metabolism and has been studied for its potential involvement in cancer metabolism. It acts as a metabolite in cancer cells, suggesting a possible biomarker role in cancer research. Its interactions with enzymes involved in lipid metabolism may influence the synthesis and breakdown of fatty acids.
There are multiple methods for synthesizing 3,7,11-Trimethyl-1-dodecanol:
- Catalytic Hydrogenation: This method involves hydrogenating farnesol in the presence of palladium or platinum catalysts. For example, farnesol can be dissolved in solvents like hexane or methanol and subjected to high-pressure hydrogen conditions to yield 3,7,11-Trimethyl-1-dodecanol .
- Multi-step Reactions: More complex synthetic routes may involve several steps including oxidation and reduction processes. These methods allow for higher yields and purity of the final product .
3,7,11-Trimethyl-1-dodecanol has diverse applications across various fields:
- Chemistry: It serves as an intermediate in organic synthesis and is utilized as a solvent.
- Biology: Its role in lipid metabolism makes it a subject of interest in metabolic research.
- Medicine: Ongoing studies are exploring its antimicrobial properties and potential therapeutic applications.
- Industry: It is used as a lubricant and emulsifier in personal care products and cosmetics.
The interactions of 3,7,11-Trimethyl-1-dodecanol with enzymes and lipid membranes are crucial for its biological activity. It may influence enzyme activity by binding to active sites, thereby modulating lipid metabolism processes. Understanding these interactions is essential for elucidating its role in biological systems and potential therapeutic uses.
Several compounds share structural similarities with 3,7,11-Trimethyl-1-dodecanol:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Dodecanol | A straight-chain fatty alcohol without methyl groups | Simpler structure; lacks branching |
| Farnesol | A linear terpenoid alcohol with a similar backbone | Contains additional double bonds; different functional groups |
| 2-Methyl-1-decanol | A branched fatty alcohol with one methyl group | Fewer methyl substitutions; different physical properties |
Uniqueness: The specific methyl substitutions at the 3rd, 7th, and 11th positions on the dodecanol chain confer unique physical properties to 3,7,11-Trimethyl-1-dodecanol compared to its analogs. These modifications can affect solubility, volatility, and biological activity .








